Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridinyl-piperazine moiety, and a tetrahydropyrimidine core
Preparation Methods
The synthesis of Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.
Attachment of the Pyridinyl-Piperazine Moiety: This step involves the coupling of a pyridinyl-piperazine derivative with the tetrahydropyrimidine core, often using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, to introduce various substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles.
Scientific Research Applications
Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain bacterial and viral infections.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: The compound is employed as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group and the pyridinyl-piperazine moiety are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Substituted Pyrimidines: Compounds with similar tetrahydropyrimidine cores but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.
Pyridinyl-Piperazine Derivatives: Compounds with pyridinyl-piperazine moieties but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H24N6O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 4-(3-nitrophenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N6O5/c1-2-33-21(30)18-19(15-6-5-7-16(14-15)28(31)32)24-22(25-20(18)29)27-12-10-26(11-13-27)17-8-3-4-9-23-17/h3-9,14,18-19H,2,10-13H2,1H3,(H,24,25,29) |
InChI Key |
CZPTUZWSRIRELH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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